molecular formula C61H57F18O4P2Rh B12329447 Carbanide;2,2-dimethylpropanoic acid;methylbenzene;rhodium(3+);tris[4-(trifluoromethyl)phenyl]phosphane

Carbanide;2,2-dimethylpropanoic acid;methylbenzene;rhodium(3+);tris[4-(trifluoromethyl)phenyl]phosphane

Cat. No.: B12329447
M. Wt: 1360.9 g/mol
InChI Key: RDVIOVZIDCKHNQ-UHFFFAOYSA-N
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Description

Carbanide;2,2-dimethylpropanoic acid;methylbenzene;rhodium(3+);tris[4-(trifluoromethyl)phenyl]phosphane is a complex organometallic compound It is composed of several distinct chemical entities, including 2,2-dimethylpropanoic acid, methylbenzene, rhodium(3+), and tris[4-(trifluoromethyl)phenyl]phosphane

Preparation Methods

The synthesis of Carbanide;2,2-dimethylpropanoic acid;methylbenzene;rhodium(3+);tris[4-(trifluoromethyl)phenyl]phosphane involves several steps. The preparation typically starts with the synthesis of 2,2-dimethylpropanoic acid and methylbenzene. These compounds are then reacted with rhodium(3+) and tris[4-(trifluoromethyl)phenyl]phosphane under specific conditions to form the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Chemical Reactions Analysis

Carbanide;2,2-dimethylpropanoic acid;methylbenzene;rhodium(3+);tris[4-(trifluoromethyl)phenyl]phosphane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of Carbanide;2,2-dimethylpropanoic acid;methylbenzene;rhodium(3+);tris[4-(trifluoromethyl)phenyl]phosphane involves its interaction with specific molecular targets and pathways. The rhodium(3+) center plays a crucial role in catalyzing various reactions by facilitating the transfer of electrons and stabilizing reaction intermediates. The tris[4-(trifluoromethyl)phenyl]phosphane ligand enhances the compound’s stability and reactivity by providing steric and electronic effects .

Comparison with Similar Compounds

Carbanide;2,2-dimethylpropanoic acid;methylbenzene;rhodium(3+);tris[4-(trifluoromethyl)phenyl]phosphane can be compared with similar compounds such as 2,2-dimethylpropanoic acid, methylbenzene, and other rhodium-based catalysts. Its uniqueness lies in the combination of these specific chemical entities, which impart distinct properties and reactivity. Similar compounds include pivalic acid, trimethylacetic acid, and other rhodium-phosphane complexes .

Properties

Molecular Formula

C61H57F18O4P2Rh

Molecular Weight

1360.9 g/mol

IUPAC Name

carbanide;2,2-dimethylpropanoic acid;methylbenzene;rhodium(3+);tris[4-(trifluoromethyl)phenyl]phosphane

InChI

InChI=1S/2C21H12F9P.C7H7.2C5H10O2.2CH3.Rh/c2*22-19(23,24)13-1-7-16(8-2-13)31(17-9-3-14(4-10-17)20(25,26)27)18-11-5-15(6-12-18)21(28,29)30;1-7-5-3-2-4-6-7;2*1-5(2,3)4(6)7;;;/h2*1-12H;3-6H,1H3;2*1-3H3,(H,6,7);2*1H3;/q;;-1;;;2*-1;+3

InChI Key

RDVIOVZIDCKHNQ-UHFFFAOYSA-N

Canonical SMILES

[CH3-].[CH3-].CC1=CC=[C-]C=C1.CC(C)(C)C(=O)O.CC(C)(C)C(=O)O.C1=CC(=CC=C1C(F)(F)F)P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F.C1=CC(=CC=C1C(F)(F)F)P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F.[Rh+3]

Origin of Product

United States

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